Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Medicinal Chemistry Chiral Pool Synthesis Asymmetric Catalysis

tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1251004-04-2) is an N-Boc-protected, cis-fused bicyclic pyrrolidine building block with defined (3aS,6aS) stereochemistry. Its rigid, saturated scaffold provides a vectorized secondary amine for downstream functionalization in medicinal chemistry programs.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1251004-04-2
Cat. No. B6590993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
CAS1251004-04-2
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CCN2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
InChIKeyRVRRDUVETGVTPA-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1251004-04-2) for Asymmetric Synthesis


tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1251004-04-2) is an N-Boc-protected, cis-fused bicyclic pyrrolidine building block with defined (3aS,6aS) stereochemistry [1]. Its rigid, saturated scaffold provides a vectorized secondary amine for downstream functionalization in medicinal chemistry programs. Commercial offerings specify 95-97% purity (HPLC), MFCD12198660, and storage at 2-8°C, sealed away from moisture [2]. A distinguishing procurement concern is that the same CAS registry number is used by multiple vendors to supply the racemic cis (rac-(3aS,6aS)) mixture rather than the enantiopure form, making explicit vendor verification of enantiomeric composition mandatory before purchasing .

Why Generic Substitution of CAS 1251004-04-2 Fails: The Critical Role of Enantiopurity and Salt Form in Hexahydropyrrolo[3,2-b]pyrrole Procurement


Substituting CAS 1251004-04-2 with an in-class analog without rigorous verification introduces structural and stereochemical risk that directly undermines downstream synthetic utility. The hexahydropyrrolo[3,2-b]pyrrole scaffold exists in four distinct stereoisomers — (3aS,6aS), (3aR,6aR), (3aS,6aR), and (3aR,6aS) — each with unique spatial presentation of the secondary amine and Boc-protected nitrogen [1]. Critically, vendors list the same CAS 1251004-04-2 for the racemic cis mixture (rac-(3aS,6aS)), which generates a 1:1 mixture of enantiomers rather than the enantiopure form required for asymmetric synthesis or diastereomeric crystallization . Furthermore, close structural analogs such as the (3aR,6aR)-tert-butyl enantiomer (CAS 1260590-44-0) and the (3aS,6aR)-diastereomer (CAS 1251021-90-5) are sold under distinct CAS numbers, meaning CAS-based procurement without chiral purity specification is insufficient to guarantee stereochemical identity [2].

Quantitative Differentiation Evidence: CAS 1251004-04-2 vs. In-Class Hexahydropyrrolo[3,2-b]pyrrole Analogs and Alternatives


Enantiopurity Verification: Racemic (CAS 1251004-04-2) vs. Enantiopure (3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Vendors selling under CAS 1251004-04-2 supply the product as both a racemic cis mixture and an enantiopure (3aS,6aS) form. Hit2Lead explicitly discloses its offering (BB-4063535) as 'RACEMIC,' meaning it is a 1:1 mixture of (3aS,6aS) and (3aR,6aR) enantiomers . In contrast, vendors supplying the enantiopure form provide only the (3aS,6aS) stereoisomer. This distinction is critical because the racemic mixture delivers only 50% of the desired enantiomer in any subsequent reaction, halving the theoretical yield and complicating chiral resolution. Procurement of the enantiopure (3aS,6aS) compound eliminates this loss and avoids the need for costly chiral HPLC separation prior to use.

Medicinal Chemistry Chiral Pool Synthesis Asymmetric Catalysis

Cis-Ring Junction Geometry: (3aS,6aS) vs. (3aS,6aR) Diastereomers in Bioactive Conformation Control

The (3aS,6aS) cis-fused ring junction of CAS 1251004-04-2 positions the two nitrogen atoms on the same face of the bicycle, creating a specific N–N bite angle and spatial vector distinct from the trans-fused (3aS,6aR) diastereomer (CAS 1251021-90-5) [1][2]. In the context of serine protease inhibitor development using the pyrrolidine-5,5-trans-lactam motif, the (S)-proline-derived cis-ring junction was essential for correct placement of the lactam carbonyl into the oxyanion hole of HCMV protease, whereas the trans diastereomer placed this group in a non-productive orientation [3]. Although the target compound is a des-oxo analog, the conformational rigidity of the (3aS,6aS) geometry pre-organizes the scaffold for productive target engagement when further elaborated.

Conformational Restriction GPCR Ligand Design Structure-Based Drug Design

Boc Protection vs. Cbz Protection: Orthogonal Deprotection Compatibility for Multi-Step Library Synthesis

CAS 1251004-04-2 carries an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen, leaving the pyrrolidine secondary amine free for functionalization. The closest Cbz-protected analog, benzyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride (CAS 2716941-18-1), uses a benzyloxycarbonyl (Cbz) group cleavable by hydrogenolysis rather than acid . In multi-step sequences where acid-sensitive functionality (e.g., silyl ethers, acetals, tert-butyl esters on side chains) is present elsewhere in the molecule, the Boc group of CAS 1251004-04-2 provides true orthogonality: it can be removed with TFA without disturbing hydrogenolysis-labile groups, a critical requirement that the Cbz analog cannot fulfill. This orthogonal deprotection capability makes the Boc variant the superior choice for complex total synthesis and solid-phase library construction where protecting group compatibility dictates route viability.

Solid-Phase Synthesis Protecting Group Strategy Parallel Library Synthesis

Supplier Purity Specifications and Analytical Documentation: Batch-to-Batch Reproducibility for GLP and Medicinal Chemistry

Commercial purity specifications for CAS 1251004-04-2 vary between 95% (AKSci) and 97% (Bidepharm, Aladdin) . However, the key procurement differentiator is the availability of batch-specific analytical data. Bidepharm explicitly provides batch-level quality reports including NMR, HPLC, and GC data for CAS 1251004-04-2 . For medicinal chemistry programs requiring GLP documentation or for scale-up where impurity profiles affect reaction yields, the ability to access lot-specific certificates of analysis is a non-negotiable requirement that eliminates suppliers offering only specification sheets without batch traceability.

Quality Assurance GLP Compliance Analytical Chemistry

Free Base vs. Hydrochloride Salt: Reactivity and Functional Group Tolerance

CAS 1251004-04-2 is supplied as the free base, in contrast to the benzyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate hydrochloride salt (CAS 2716941-18-1) which is supplied as the HCl salt . The free base form enables direct use in nucleophilic reactions — reductive amination, alkylation, acylation — without a prior neutralization step. When using the hydrochloride salt, one full equivalent of base (e.g., DIPEA, Et₃N) must be added to liberate the free amine before reaction, which can complicate stoichiometry in small-scale parallel synthesis and introduce salt byproducts that interfere with subsequent purification. The free-base form eliminates this added complexity and reduces the number of unit operations.

Amine Functionalization Reductive Amination Amide Coupling

Verified Application Scenarios for tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1251004-04-2)


Asymmetric Synthesis of Chiral Pyrrolidine-Containing Drug Candidates

When the synthetic route requires enantiopure (3aS,6aS) stereochemistry to match a target's absolute configuration, sourcing CAS 1251004-04-2 from a vendor that supplies >98% ee material is essential. The racemic cis mixture (also sold under the same CAS) delivers only 50% of the desired enantiomer, necessitating costly chiral separation. Procurement of verified enantiopure material ensures quantitative utilization of the purchased mass in asymmetric sequences .

Multi-Step Total Synthesis Requiring Orthogonal Boc Deprotection

In complex molecule synthesis where acid-sensitive protecting groups (e.g., silyl ethers, acetals) coexist with the scaffold, the acid-labile Boc group on CAS 1251004-04-2 permits selective deprotection under TFA conditions without disturbing hydrogenolysis-sensitive functionality. This orthogonality is not achievable with the corresponding Cbz-protected analog (CAS 2716941-18-1), which requires hydrogenolytic conditions that would also cleave benzyl esters and reduce olefins .

Structure-Guided Medicinal Chemistry Targeting Defined Binding Pockets

For programs where the cis-fused pyrrolidine scaffold serves as a conformationally restricted core, the (3aS,6aS) geometry of CAS 1251004-04-2 provides a specific N–N vector that pre-organizes substituents for target engagement. Published SAR from the HCMV protease inhibitor series demonstrates that the cis-ring junction is critical for biological activity; the trans diastereomer (CAS 1251021-90-5) presents nitrogen substituents in a divergent orientation incompatible with the same binding site [1].

GLP Medicinal Chemistry and Scale-Up Requiring Batch Traceability

For lead optimization programs operating under GLP documentation standards, procurement from suppliers such as Bidepharm that provide batch-specific NMR, HPLC, and GC certificates of analysis ensures lot-to-lot reproducibility and impurity tracking. This level of analytical documentation is absent from commodity suppliers offering only specification sheets, making supplier qualification a critical procurement decision .

High-Throughput Parallel Library Synthesis Using Free-Base Amine Building Blocks

The free-base form of CAS 1251004-04-2 enables direct dispensing into amide coupling, reductive amination, or sulfonylation reactions without a pre-neutralization step. This eliminates the need for base addition and salt filtration, reducing protocol steps and improving automation compatibility relative to hydrochloride salt forms of related analogs (e.g., CAS 2716941-18-1) .

Quote Request

Request a Quote for tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.